N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acrylamide
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Overview
Description
N-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-propenamide is a chemical compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-propenamide typically involves the reaction of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with propenamide under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
N-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-propenamide involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boron-containing compound with different functional groups.
Properties
Molecular Formula |
C16H22BNO3 |
---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C16H22BNO3/c1-6-14(19)18-11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h6-10H,1,11H2,2-5H3,(H,18,19) |
InChI Key |
DPSGFCICIXQPMX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C=C |
Origin of Product |
United States |
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